![molecular formula C₁₁H₁₆Cl₄N₂O₂ B1140999 Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A) CAS No. 882301-57-7](/img/structure/B1140999.png)
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A)
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Overview
Description
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride, also known as Anagrelide Impurity A, is a compound with the molecular formula C11H14Cl2N2O2 . It has a molecular weight of 277.14 g/mol . This compound is related to the synthesis and preparation of Anagrelide, a phosphodiesterase inhibitor with antiplatelet activity .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3
. The canonical SMILES representation is CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 402.412°C at 760 mmHg . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Application in Organic Chemistry Synthesis
Summary of the Application
The compound is used in the synthesis of nitrogen-containing heterocycles . These heterocycles have attracted special attention due to their wide range of biological properties, including antibacterial, antitumor, anti-inflammatory, antiproliferative, and antiviral activity .
Methods of Application
The compound is synthesized by a reaction of ethyl 2-cyano-3-ethoxyacrylate with N1, N3 -diarylmalonamides .
Results or Outcomes
The synthesized compounds showed antibacterial activity .
Application in Pharmaceutical Research
Summary of the Application
The compound is used in the development of a highly selective isocratic liquid chromatographic method for the quantification of impurities present in anagrelide .
Methods of Application
The method involves the use of a Waters Nova Pack C18 column (250 mm × 4.6 mm, 4 µm), employing a phosphate buffer with a pH of 4.4 as mobile phase A and a blend of acetonitrile and methanol with buffer in a 30:40:30 v/v/v ratio as mobile phase B .
Results or Outcomes
The method was validated and showed precision, specificity, rapidity, reliability, and reproducibility .
Application in Cancer Management
Summary of the Application
Anagrelide, which contains the compound , is being explored for its potential use as an adjuvant therapy in cancer management . It has been found to block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors .
Methods of Application
The compound is being developed as an oromucosal spray formulation . This method of application aims to maximize its therapeutic effects while minimizing the risk of cardiac side effects .
Results or Outcomes
Studies have shown that cancer survival rates from a range of solid tumors are related to the patient’s platelet count . Anagrelide, by reducing platelet count, could potentially improve cancer survival rates .
Application in Synthesis of Nitrogen-Containing Heterocycles
Summary of the Application
The compound is used in the synthesis of nitrogen-containing heterocycles . These heterocycles have a wide range of biological properties, including antibacterial, antitumor, anti-inflammatory, antiproliferative, and antiviral activity .
Safety And Hazards
The compound has been assigned the GHS07 and GHS08 pictograms, indicating that it may cause an allergic skin reaction (H317), may cause genetic defects (H341), and may cause cancer (H351) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2.2ClH/c1-2-17-11(16)9(15)5-6-8(14)4-3-7(12)10(6)13;;/h3-4,9H,2,5,14-15H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJYJNPWLLVQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1Cl)Cl)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A) |
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